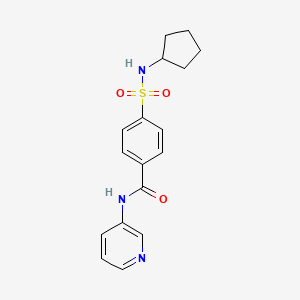

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide

Description

4-(Cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is a sulfonamide-derived benzamide compound characterized by a cyclopentyl group attached to the sulfamoyl moiety and a pyridin-3-yl substituent on the benzamide core. The cyclopentyl group may enhance lipophilicity and influence binding affinity, while the pyridine ring could contribute to hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(19-15-6-3-11-18-12-15)13-7-9-16(10-8-13)24(22,23)20-14-4-1-2-5-14/h3,6-12,14,20H,1-2,4-5H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHMYNDBMLNOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yl position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its therapeutic potential in treating diseases due to its unique structural properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridin-3-yl group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide with key analogs based on structural features, physicochemical properties, and biological activity.

Key Observations:

Structural Modifications and Lipophilicity: The target compound’s cyclopentyl group likely increases lipophilicity (predicted XLogP3 ~4.2) compared to the cyclopropyl analog (XLogP3 ~3.5) . Replacement of sulfamoyl with methyl or alkoxy groups (e.g., 3-methylbenzamide or cyclopentyloxy ) reduces hydrogen-bonding capacity, as seen in lower donor/acceptor counts.

Thermal Stability :

- The cyclopropylsulfamoyl analog has a melting point of 211–214°C, suggesting that bulkier substituents (e.g., cyclopentyl) may further elevate thermal stability due to increased van der Waals interactions.

Biological Activity: The PDE8 non-binder 3-cyclopentyloxy-4-(difluoromethoxy)-N-pyridin-3-ylbenzamide shows weak activity (IC50 ~100,000 nM), highlighting that minor structural changes (e.g., sulfamoyl vs. alkoxy) significantly impact target engagement.

Research Findings and Implications

Sulfonamide vs.

Role of Cycloalkyl Groups :

- Cyclopentyl and cyclopropyl groups optimize a balance between lipophilicity and steric effects. For instance, cyclopentyl’s larger size may enhance target selectivity but reduce metabolic stability compared to cyclopropyl .

Pyridine Positioning: Pyridin-3-yl vs.

Biological Activity

4-(Cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a sulfamoyl group attached to a pyridine ring and a benzamide moiety, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, particularly through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ production. This inhibition can lead to reduced cellular metabolism and proliferation, making it a candidate for anticancer therapies .

Anticancer Activity

Studies have suggested that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to disrupt NAD+ synthesis leads to energy depletion in cancer cells, thereby inhibiting their growth .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Research indicates that it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor, although specific mechanisms remain under investigation.

Case Study 1: Inhibition of NAMPT in Cancer Cells

A study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to significantly inhibit NAMPT activity, leading to reduced NAD+ levels and subsequent apoptosis in the treated cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Anticancer | Inhibition of NAMPT | Cancer cells | Induces apoptosis |

| Antimicrobial | Disruption of metabolic pathways | Bacterial cells | Inhibits growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.